molecular formula C17H20ClN3O4 B6090725 ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B6090725
M. Wt: 365.8 g/mol
InChI Key: GMFCCVYSKOFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with a chlorinated methoxybenzamido group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Chlorinated Methoxybenzamido Group: This step involves the acylation of the pyrazole ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorinated benzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • Methyl N-4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

Uniqueness

ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chlorinated methoxybenzamido and ethyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[4-[(5-chloro-2-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-5-25-15(22)9-21-11(3)16(10(2)20-21)19-17(23)13-8-12(18)6-7-14(13)24-4/h6-8H,5,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFCCVYSKOFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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